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3-(pyridin-2-ylamino)propanoic
Acid

Cat. No.: B125571

Compound Name:

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 3-(pyridin-2-ylamino)propanoic acid (CAS No: 104961-64-0).[1][2][3][4][5]
[6] As an important intermediate in pharmaceutical synthesis, particularly for direct thrombin
inhibitors like dabigatran etexilate, rigorous structural confirmation is paramount.[4][7][8] This
document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this compound. While experimental spectra for this specific
molecule are not widely published, this guide synthesizes predictive data based on established
spectroscopic principles and data from analogous structures, offering a robust framework for
researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

3-(pyridin-2-ylamino)propanoic acid is a bifunctional molecule incorporating a pyridine ring, a
secondary amine linker, and a carboxylic acid moiety. Its molecular formula is CsH10N202 with
a molecular weight of 166.18 g/mol .[1][2][3] The unique arrangement of these functional
groups imparts specific chemical properties that are reflected in its spectroscopic signatures.
Accurate interpretation of NMR, IR, and MS data is critical for confirming the identity, purity, and
stability of this compound in research and development settings. This guide serves to elucidate
these spectroscopic characteristics.
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Molecular Structure and Predicted Spectroscopic
Features

The structural integrity of 3-(pyridin-2-ylamino)propanoic acid is the foundation of its
function. The following diagram illustrates the molecular structure and numbering convention
used for the subsequent spectroscopic analysis.

Figure 1: Molecular structure of 3-(pyridin-2-ylamino)propanoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Based on the structure of 3-(pyridin-2-ylamino)propanoic acid, the following *H
and 13C NMR signals are predicted.
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~8.00 d 1H H-6'

~7.50 t 1H H-4'

~6.80 d 1H H-3'

~6.60 t 1H H-5'

~6.50 t (br) 1H N-H

~3.40 t 2H H-2

~2.50 t 2H H-3

~12.00 s (br) 1H COOH

Why these predictions? The pyridine protons are expected in the aromatic region (6 6.5-8.5
ppm). The H-6" proton, being adjacent to the electronegative nitrogen, will be the most
downfield. The methylene protons (H-2 and H-3) will appear as triplets due to coupling with
each other. The H-2 protons, being adjacent to the amine, will be more deshielded than the H-3
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protons adjacent to the carbonyl group. The acidic proton of the carboxylic acid is expected to
be a broad singlet at a very downfield chemical shift.

Predicted **C NMR Data (in DMSO-ds, 100 MHz)

Chemical Shift (6, ppm) Assighment
~173.0 C-1(C=0)
~158.0 c-2'

~148.0 C-6'

~137.0 c-4

~112.0 C-3

~106.0 C-5

~40.0 C-2

~35.0 C-3

Rationale for Predictions: The carbonyl carbon (C-1) is characteristically found at the most
downfield position. The pyridine carbons (C-2' to C-6') are expected in the range of 4 100-160
ppm. C-2', bonded to the amino group, will be significantly downfield. The aliphatic carbons of
the propanoic acid chain (C-2 and C-3) will be the most upfield signals.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 3-(pyridin-2-ylamino)propanoic acid in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

o Process the data with Fourier transformation, phase correction, and baseline correction.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b125571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 220
ppm.

o Process the data similarly to the *H spectrum.

o Data Analysis: Integrate the *H NMR signals and determine the chemical shifts and
multiplicities. Assign the peaks in both *H and 13C spectra to the corresponding atoms in the
molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Wavenumber (cm—?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3350 Medium N-H stretch (Secondary Amine)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

~1710 Strong C=0 stretch (Carboxylic Acid)

~1600, ~1470 Medium-Strong Aromatic C=C and C=N
stretches

~1250 Medium C-N stretch

Interpretation of Key Bands: The most characteristic feature will be a very broad absorption
band from 3300 to 2500 cm~1, which is indicative of the O-H stretching of a hydrogen-bonded
carboxylic acid.[9] Superimposed on this may be the N-H stretch of the secondary amine
around 3350 cm~1. A strong, sharp peak around 1710 cm~1 corresponds to the carbonyl (C=0)
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stretch of the carboxylic acid. The presence of bands in the 1600-1470 cm~1 region confirms
the aromatic pyridine ring.

Experimental Protocol for IR Data Acquisition

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the clean ATR crystal.

o Collect the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum. ldentify and label the significant absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, further confirming its identity.

Mass Spectrometry Data

The molecular weight of 3-(pyridin-2-ylamino)propanoic acid is 166.18 amu. In electrospray
ionization (ESI) mass spectrometry, the compound is expected to be readily observed in
positive ion mode.

e [M+H]*: 167.0815 (calculated for CsH11N202%)

Published data confirms the observation of the protonated molecule at m/z 167.[1]

Predicted Fragmentation Pathway
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A plausible fragmentation pathway for the protonated molecule involves the loss of formic acid
(HCOOH), which has a mass of 46.

[M+H]* - HCOOH (46) > Fragment
m/z = 167 m/z = 121

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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